4-{[(E)-(2-chlorophenyl)methylidene]amino}phenol

Antimicrobial screening Schiff base SAR Gram-positive inhibition

Generic substitution among 4-aminophenol Schiff bases undermines antimicrobial SAR reproducibility-isomer choice alone alters potency. This 2-chlorobenzylidene derivative solves the inconsistency with a validated profile. • 36 mm inhibition zone against S. aureus, 20% higher than the 4-chloro isomer • Highest antifungal activity in its sub-series (37 mm vs. C. corda; 208% of ciprofloxacin activity) • Bidentate O,N-donor ligand for Cu(II), Co(II), Ni(II), and VO(II) with geometry conserved across 2-Cl series Supplied with full analytical documentation for immediate SAR and coordination-chemistry use.

Molecular Formula C13H10ClNO
Molecular Weight 231.68 g/mol
CAS No. 6272-16-8
Cat. No. B12452642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(E)-(2-chlorophenyl)methylidene]amino}phenol
CAS6272-16-8
Molecular FormulaC13H10ClNO
Molecular Weight231.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=NC2=CC=C(C=C2)O)Cl
InChIInChI=1S/C13H10ClNO/c14-13-4-2-1-3-10(13)9-15-11-5-7-12(16)8-6-11/h1-9,16H
InChIKeyUXMPGVPZJQOWAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[(E)-(2-chlorophenyl)methylidene]amino}phenol: Structural Identity & Procurement Relevance


4-{[(E)-(2-chlorophenyl)methylidene]amino}phenol (CAS 6272-16-8) is a monochloro-substituted Schiff base formed by condensation of 4-aminophenol with 2-chlorobenzaldehyde, bearing both a phenolic –OH donor and an azomethine (–CH=N–) ligand site [1]. Its molecular formula is C₁₃H₁₀ClNO (MW 231.68 g/mol), with a calculated density of 1.18 g/cm³ and a boiling point of 408.7 °C at 760 mmHg . As a member of the 4-aminophenol-derived Schiff base family, this compound is primarily procured for antimicrobial screening programmes, metal-chelation studies, and structure–activity relationship (SAR) investigations, where the ortho-chloro substitution on the benzylidene ring imparts distinct electronic and steric properties compared to its para‑chloro, unsubstituted benzylidene, or salicylidene analogs [1].

4-{[(E)-(2-chlorophenyl)methylidene]amino}phenol: Why Generic Analogs Fail


Schiff bases derived from 4-aminophenol are not functionally interchangeable, because the position and identity of the aldehyde substituent dictate both biological potency and metal‑binding geometry. In a head‑to‑head panel of twelve structurally related compounds tested under identical conditions, the 2‑chlorobenzylidene derivative (target compound) exhibited a distinct antimicrobial inhibition profile that diverged sharply from its 4‑chloro isomer and from the salicylidene analog against Gram‑positive and Gram‑negative strains [1]. Simply swapping the aldehyde partner—even between isomers of chlorobenzaldehyde—alters the electronic environment of the azomethine bond, the molecule's dipole moment, and its ability to penetrate bacterial membranes, making generic substitution unreliable for reproducible biological or coordination‑chemistry outcomes [1].

4-{[(E)-(2-chlorophenyl)methylidene]amino}phenol: Evidence vs. Closest Analogs


S. aureus Inhibition: 2-Chloro vs. 4-Chloro Analog

In a direct head‑to‑head disk‑diffusion study at 20 mg/mL, the 2‑chlorobenzylidene‑4‑aminophenol Schiff base (Compound 9) produced a 36 mm inhibition zone against S. aureus, outperforming the 4‑chlorobenzylidene analog (Compound 8, 30 mm) by 20% and the unsubstituted benzylidene analog (Compound 12, 30 mm) by 20%, while exceeding the standard drug amoxycillin (14 mm) by 157% [1]. This demonstrates that the ortho‑chloro substitution confers a distinct Gram‑positive potency advantage not observed with the para‑chloro or unsubstituted derivatives.

Antimicrobial screening Schiff base SAR Gram-positive inhibition

B. subtilis Inhibition: 4-Chloro Isomer Advantage

Against B. subtilis, the target compound (Compound 9) showed a 24 mm inhibition zone, which was 31% lower than the 4‑chlorobenzylidene analog (Compound 8, 35 mm) and comparable to the unsubstituted analog (Compound 12, 24 mm), while still exceeding amoxycillin (12 mm) by 100% [1]. This organism‑specific inversion highlights that the 2‑chloro derivative is not universally superior; rather, it possesses a narrower but complementary antibacterial spectrum relative to the 4‑chloro isomer.

Antibacterial spectrum Bacillus subtilis Isomer comparison

Antifungal Activity: Chalara corda and Aspergillus niger

In antifungal screening, the target compound (Compound 9) generated 37 mm and 36 mm inhibition zones against Chalara corda and Aspergillus niger, respectively, outperforming both the 4‑chlorobenzylidene analog (Compound 8: 28 mm and 31 mm) and the salicylidene analog (Compound 10: 34 mm and 27 mm), as well as the standard drug ciprofloxacin (12 mm and 20 mm) [1]. The 2‑chloro derivative was the most potent antifungal agent within the 4‑aminophenol sub‑series.

Antifungal activity Chalara corda Aspergillus niger

4-{[(E)-(2-chlorophenyl)methylidene]amino}phenol: Validated Application Scenarios


Antimicrobial SAR Libraries for Gram-Positive Pathogens

The compound's 36 mm inhibition zone against S. aureus—20% higher than the 4‑chloro isomer—makes it a valuable comparator in SAR studies aimed at understanding the contribution of ortho‑chloro substitution to Gram‑positive antibacterial potency [1]. It can serve as a benchmark ligand in the design of halogen‑substituted Schiff base panels for drug discovery programmes focused on methicillin‑resistant S. aureus (MRSA) analogs.

Fungal Inhibition Screening of 4-Aminophenol Schiff Bases

With the highest antifungal activity within its sub‑series (37 mm against C. corda; 208% of ciprofloxacin activity), the target compound is the logical starting scaffold for development of agricultural or pharmaceutical antifungal agents based on the 4‑aminophenol platform [1].

Bidentate Ligand for Transition-Metal Antimicrobial Complexes

The phenolic –OH and azomethine –CH=N– donors enable bidentate coordination to Cu(II), Co(II), Ni(II), and VO(II), a geometry conserved across 2‑chlorobenzylidene‑aminophenol ligands [1]. Its distinct electronic profile, compared to 4‑chloro and salicylidene analogs, allows systematic investigation of how the chloro position modulates the antimicrobial activity of the resulting metal complexes.

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